molecular formula C20H26ClNO3 B1674217 Lachesine chloride CAS No. 1164-38-1

Lachesine chloride

Cat. No. B1674217
CAS RN: 1164-38-1
M. Wt: 363.9 g/mol
InChI Key: TVCAZGSWNBZVJN-UHFFFAOYSA-M
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Description

Lachesine chloride is a compound with the CAS number 1164-38-1 . It is also known by the synonyms Laxesin and Lachesine . It is described as a new mydriatic .

Safety And Hazards

When handling Lachesine chloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers

A high-pressure liquid chromatographic stability study of Lachesine chloride in eye drops has been conducted . The study used a specific HPLC assay method for Lachesine chloride to study the stability of Lachesine in eye drop formulations . The major breakdown product on heat sterilization of the eye drop formulations was found to be benzillic acid .

properties

IUPAC Name

ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NO3.ClH/c1-4-21(2,3)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,4,15-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCAZGSWNBZVJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15209-00-4 (Parent)
Record name Lachesine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60922037
Record name N-Ethyl-2-{[hydroxy(diphenyl)acetyl]oxy}-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lachesine chloride

CAS RN

1164-38-1
Record name Lachesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lachesine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2-{[hydroxy(diphenyl)acetyl]oxy}-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benziloyloxyethylethyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACHESINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720J8565ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AJ Collins, TA Burbridge, R Bain - Journal of Clinical Pharmacy …, 1980 - Wiley Online Library
… A specific HPLC assay method for lachesine chloride has been … 1% w/v solution of lachesine chloride with 0402% w/v … a 1% aqueous solution of lachesine chloride which was 5.9 fell to …
Number of citations: 3 onlinelibrary.wiley.com
JA Aspinall, TD Duffy, MB Saunders… - Journal of Clinical …, 1980 - Wiley Online Library
… Rapid initial losses of mercury occurred in solutions containing chloride anions and the suitability of the BPC formulation for lachesine chloride eyedrops is questioned. …
Number of citations: 12 onlinelibrary.wiley.com
TJ Haley, GL Keenan - Journal of the American Pharmaceutical Association …, 1954 - Elsevier
… boxylatc hydrochloride) and Lachesine chloride (benzilic acid ester of hydroxyethyl-dimethylethyl ammonium chloride). Inasmuch as toxicity may be encountered from the use of these …
Number of citations: 1 www.sciencedirect.com
N Emmelin - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… When the same dose of lachesine chloride was administered, the sensitivity of both glands started to rise, but after two weeks it was found to be lower than after one week. Obviously a …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
JE Aspinall, TD Duffy, CG Taylor - Journal of Clinical Pharmacy …, 1983 - Wiley Online Library
… Sorption of PMA from solutions of amethocaine hydrochloride and lachesine chloride is not … The identification of the precipitate formed in lachesine chloride eyedrops preserved with …
Number of citations: 5 onlinelibrary.wiley.com
AW Cuthbert - British Journal of Pharmacology and …, 1963 - Wiley Online Library
Contractions of the nerve‐free smooth muscle of the chick amnion, either spontaneous or in response to electrical or mechanical stimuli, are potentiated by high concentrations (10 −5 g/…
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
PG Reasbeck, JM Young - British Journal of Pharmacology, 1973 - Wiley Online Library
… Acetylcholine bromide and histamine acid phosphate were obtained from BDH, lachesine chloride from Evans Medical and mepyramine maleate from May & …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
IKM Morton - 1999 - Springer
… lachesine chloride [BAN] is a quaternary amine MUSCARINIC CHOLINOCEPTOR ANTAGONIST, which was formerly used as a topical MYDRIATIC and cycloplegic agent. lacidipine […
Number of citations: 0 link.springer.com
D Kuhnen-Clausen - Toxicology and applied pharmacology, 1972 - Elsevier
The parasympatholytic effects of 4 monoquaternary and of 8 bisquaternary pyridines, ie derivatives of PAM, TMB-4 and toxogonin, have been studied on the isolated guinea pig ileum. …
Number of citations: 40 www.sciencedirect.com
D Attwood - The Journal of Physical Chemistry, 1976 - ACS Publications
Results Light scattering results are presented in Figures 1, 2, and 3 as plots of scattering at 90, S90, as a function of molal con-centration, m. All of the compounds studied showed some …
Number of citations: 26 pubs.acs.org

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